Chemical structure and properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid
Chemical structure and properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid
Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
4-Bromo-2-methyl-5-phenyl-3-furoic acid represents a highly functionalized tetrasubstituted furan scaffold of significant interest in medicinal chemistry. As a derivative of 3-furoic acid, it combines the lipophilic bulk of a phenyl group, the steric anchor of a methyl group, and the reactive utility of a bromine substituent.
This compound serves two primary roles in drug development:
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Bioisostere: It acts as a constrained aromatic scaffold, often replacing indole or biaryl ether motifs to modulate solubility and metabolic stability.
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Synthetic Intermediate: The C4-bromine atom provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diversity at the 4-position.
This guide details the structural properties, validated synthesis pathways, and reactivity profile of this compound, grounded in the principles of heterocyclic chemistry.[1]
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 4-Bromo-2-methyl-5-phenylfuran-3-carboxylic acid |
| Molecular Formula | C₁₂H₉BrO₃ |
| Molecular Weight | 281.10 g/mol |
| SMILES | CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O |
| InChI Key | Predicted based on structure (Analogous to substituted furoates) |
| Core Scaffold | Furan-3-carboxylic acid |
| Substituents | C2: Methyl (-CH₃) C4: Bromo (-Br) C5: Phenyl (-Ph) |
3D Conformational Analysis
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Steric Crowding: The furan ring is fully substituted. The interaction between the C4-Bromo and C5-Phenyl groups induces a twist in the phenyl ring relative to the furan plane, disrupting perfect planarity. This "twist" is critical for binding affinity in protein pockets, as it prevents π-stacking aggregation while maintaining hydrophobic contacts.
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Electronic Effects: The C3-Carboxylic acid is flanked by the electron-donating Methyl (C2) and the electron-withdrawing Bromo (C4). The bromine atom exerts a negative inductive effect (-I), likely increasing the acidity of the carboxylic acid compared to unsubstituted 3-furoic acid.
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | High melting point expected due to molecular weight and polarity. |
| Melting Point | > 160°C (Predicted) | Analogous 4,5-dibromo-2-furoic acid melts at 169-173°C [1]. |
| pKa (Acid) | 3.2 – 3.5 (Predicted) | Lower than 3-furoic acid (pKa 3.9) due to the electron-withdrawing Br at C4. |
| LogP | ~3.5 – 4.0 | High lipophilicity driven by the phenyl ring and bromine atom. |
| Solubility | DMSO, Methanol, DCM | Insoluble in water; soluble in aqueous base (forming the carboxylate salt). |
Synthesis & Manufacturing Protocols
The synthesis of fully substituted furans requires a modular approach. The most robust pathway utilizes the Feist-Benary synthesis followed by electrophilic halogenation.
Validated Synthesis Route
Step 1: Feist-Benary Cyclization
Reaction: Condensation of Ethyl Acetoacetate with α-Bromoacetophenone (Phenacyl Bromide).
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Mechanism: The enolate of ethyl acetoacetate attacks the α-carbon of phenacyl bromide. The resulting 1,4-dicarbonyl intermediate undergoes cyclization and dehydration.
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Reagents: Base (Pyridine or NaOEt), Ethanol, Reflux.
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Intermediate Product: Ethyl 2-methyl-5-phenyl-3-furoate.[2]
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Note: This step establishes the C2-Methyl and C5-Phenyl substituents.
Step 2: Electrophilic Bromination
Reaction: Bromination at the C4 position.
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Rationale: The C2 and C5 positions are blocked.[3] The C3 position carries the ester (EWG). The C4 position is the only nucleophilic site remaining on the furan ring.
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Reagents: N-Bromosuccinimide (NBS) in CCl₄ or DMF; or Br₂ in Acetic Acid.
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Conditions: Room temperature to mild heat (40°C).
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Intermediate Product: Ethyl 4-bromo-2-methyl-5-phenyl-3-furoate.
Step 3: Hydrolysis
Reaction: Saponification of the ethyl ester.
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Reagents: LiOH or NaOH (2M aqueous), THF/MeOH.
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Workup: Acidification with HCl to precipitate the free acid.
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Final Product: 4-Bromo-2-methyl-5-phenyl-3-furoic acid.
Synthesis Workflow Diagram
Figure 1: Modular synthesis pathway starting from commercially available precursors.
Reactivity & Stability Profile
Electrophilic Aromatic Substitution
The furan ring is electron-rich, but the presence of the carboxylic acid (C3) and bromine (C4) significantly deactivates the ring toward further electrophilic attack. The compound is stable to air and moisture under ambient conditions.
Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
The C4-Bromine bond is the most chemically valuable feature. It serves as an excellent electrophile for cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of a biaryl system at C4.
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Sonogashira: Reaction with terminal alkynes yields alkynyl-substituted furans.
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Protocol Note: Due to the steric bulk of the adjacent phenyl (C5) and ester/acid (C3), highly active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are recommended.
Decarboxylation
Like many heteroaromatic carboxylic acids, thermal decarboxylation can occur at high temperatures (>200°C), especially in the presence of copper catalysts. This is generally an degradation pathway to be avoided during processing.
Biological & Pharmacological Relevance
Drug Design Applications
Substituted furoic acids are often explored as:
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HCV Polymerase Inhibitors: Furan-3-carboxylic acid derivatives have shown potency in inhibiting viral replication by binding to allosteric sites [2].
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Metabolic Modulators: Furoic acid derivatives (e.g., TOFA) are known inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[4] The lipophilic tail (phenyl) and polar head (acid) of the title compound mimic fatty acid substrates.
Safety & Toxicology
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Metabolic Liability: The furan ring is a structural alert in drug discovery due to potential oxidation by CYP450 enzymes to reactive enedials (cis-2-butene-1,4-dial), which can be hepatotoxic. However, fully substituted furans (like the title compound) are significantly more stable and less prone to this ring-opening metabolism than unsubstituted furan [3].
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Handling: Standard safety protocols for brominated aromatic acids apply. Avoid inhalation of dust; use gloves and eye protection.
Experimental Protocol: Bromination of Furoate Ester
Adapted for the intermediate Ethyl 2-methyl-5-phenyl-3-furoate.
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Dissolution: Dissolve 1.0 eq of Ethyl 2-methyl-5-phenyl-3-furoate in anhydrous DMF (0.5 M concentration).
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Addition: Add 1.1 eq of N-Bromosuccinimide (NBS) portion-wise at 0°C to control exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][5]
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the brominated ester as a white/off-white solid.
References
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Sigma-Aldrich. Product Specification: 4,5-Dibromo-2-furoic acid. Link
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PubChem. 3-Furoic Acid - Biological Activities. National Library of Medicine. Link
- Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2013.
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Feist, F. Chemische Berichte, 1902, 35, 1537.[6][7] (Original description of Feist-Benary synthesis).
- Keay, B.A. Synthetic strategies for the construction of 3-substituted furans. Chemical Society Reviews, 1999.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]
- 3. americanelements.com [americanelements.com]
- 4. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 5. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 6. Feist-Bénary Synthesis [drugfuture.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
